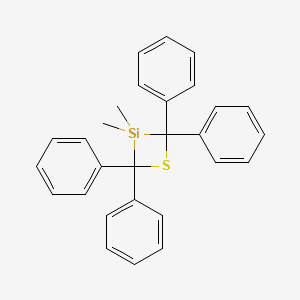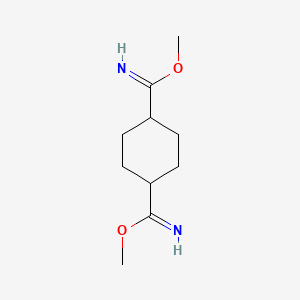
Dimethyl cyclohexane-1,4-dicarboximidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl cyclohexane-1,4-dicarboximidate is a chemical compound with a cyclohexane ring substituted at the 1 and 4 positions with dimethyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl cyclohexane-1,4-dicarboximidate can be synthesized through the catalytic hydrogenation of dimethyl cyclohexane-1,4-dicarboxylate. This process typically involves the use of a CuMgAl catalyst under relatively mild conditions. The reaction is carried out in a high-pressure reactor with an initial hydrogen pressure of 2.8 MPa. The conversion rate of dimethyl cyclohexane-1,4-dicarboxylate to this compound can reach up to 100%, with a product selectivity of 91.6% .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The use of efficient and green catalysts, such as CuMgAl, is emphasized to achieve high yields and environmentally friendly production processes .
化学反应分析
Types of Reactions
Dimethyl cyclohexane-1,4-dicarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives such as cyclohexane-1,4-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
Dimethyl cyclohexane-1,4-dicarboximidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclohexane derivatives.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of dimethyl cyclohexane-1,4-dicarboximidate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form cyclohexane-1,4-dicarboxylic acid, which can further participate in various biochemical pathways. The ester groups can also be involved in esterification and transesterification reactions, contributing to its reactivity and versatility in different applications .
相似化合物的比较
Similar Compounds
Dimethyl cyclohexane-1,4-dicarboxylate: A precursor to dimethyl cyclohexane-1,4-dicarboximidate.
Cyclohexane-1,4-dicarboxylic acid: An oxidation product of this compound.
Cyclohexane-1,4-dimethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
144077-85-0 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
dimethyl cyclohexane-1,4-dicarboximidate |
InChI |
InChI=1S/C10H18N2O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8,11-12H,3-6H2,1-2H3 |
InChI 键 |
NWMUDUGHBDVSLR-UHFFFAOYSA-N |
规范 SMILES |
COC(=N)C1CCC(CC1)C(=N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


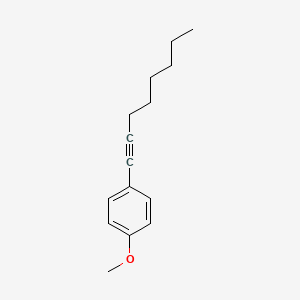
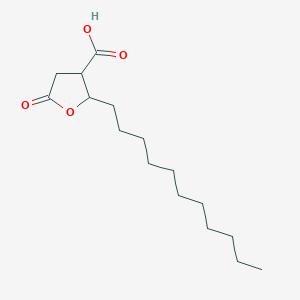
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
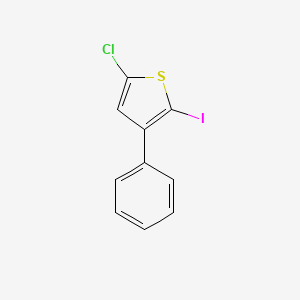
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
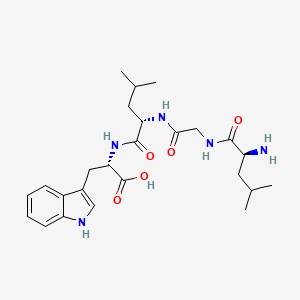
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
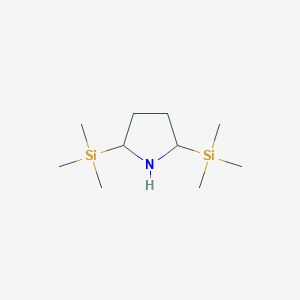
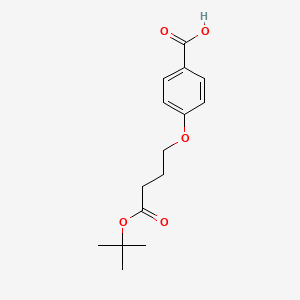
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
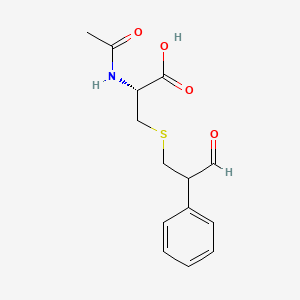
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
